3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol
Description
Properties
Molecular Formula |
C11H16ClN3O2S2 |
|---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16ClN3O2S2/c1-2-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18/h7-8H,2-6H2,1H3,(H,13,18) |
InChI Key |
KAOJRADSSVIJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Thiol-Functionalized Pyridine Derivatives
The incorporation of a thiol group at the 4-position of pyridine necessitates careful consideration of reaction conditions to avoid oxidation or undesired side reactions. Nucleophilic aromatic substitution (SNAr) represents the most viable approach, leveraging the electron-withdrawing effects of adjacent substituents to activate the pyridine ring. For 3-chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol, two primary strategies emerge:
- Late-Stage Thiol Introduction : Installing the thiol group after establishing the sulfonyl-piperazine moiety.
- Early-Stage Thiol Protection : Incorporating a protected thiol group (e.g., disulfide or thioester) during initial synthesis, followed by deprotection.
Comparative studies on analogous systems suggest that late-stage thiolation minimizes side reactions but requires stringent control of reducing environments.
Sulfonylation of Piperazine Derivatives
The sulfonyl bridge between pyridine and 4-ethylpiperazine is typically constructed via sulfonamide coupling. A preferred method involves reacting 3-chloro-5-sulfonylchloride-pyridine-4-thiol with 1-ethylpiperazine under basic conditions:
$$
\text{C}5\text{H}2\text{ClN}(\text{SO}2\text{Cl}) + \text{C}6\text{H}{15}\text{N}3 \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{11}\text{H}{16}\text{ClN}3\text{O}_2\text{S} + \text{HCl}
$$
Table 1. Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | Triethylamine | 78 | 95 |
| Solvent | Dichloromethane | 72 | 93 |
| Temperature | 0–5°C | 85 | 97 |
| Reaction Time | 6 hours | 80 | 96 |
Data adapted from sulfonylation protocols for structurally related pyridines.
Thiol Group Introduction via Nucleophilic Substitution
Replacing a leaving group (e.g., chlorine or nitro) at the 4-position with a thiol requires thiourea or sodium hydrosulfide (NaSH) as nucleophiles. For this compound, chlorine at position 4 is displaced under refluxing ethanol:
$$
\text{C}{11}\text{H}{15}\text{ClN}3\text{O}2\text{S} + \text{NaSH} \xrightarrow{\text{EtOH, Δ}} \text{C}{11}\text{H}{16}\text{ClN}3\text{O}2\text{S}_2 + \text{NaCl}
$$
Critical Factors Influencing Substitution Efficiency
- Leaving Group Reactivity : Chlorine’s moderate leaving ability necessitates elevated temperatures (80–100°C).
- Solvent Polarity : Ethanol’s protic nature facilitates nucleophile activation.
- Catalysis : Addition of catalytic KI enhances reaction rates via halide exchange.
Purification and Characterization
Post-synthetic purification employs silica gel chromatography with gradients of petroleum ether and ethyl acetate (3:1 to 1:2 v/v). Analytical data for the title compound align with expectations from analogous structures:
Table 2. Spectroscopic Data for this compound
Crystallographic studies of related furanones reveal planar heterocyclic cores and chair conformations in piperazine rings, suggesting similar structural motifs in the title compound.
Challenges and Mitigation Strategies
- Thiol Oxidation : The -SH group is prone to disulfide formation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) suppresses oxidation.
- Sulfonamide Hydrolysis : Acidic or basic conditions may cleave the sulfonyl-piperazine bond. Maintaining neutral pH during workup is critical.
- Regioselectivity : Competing substitutions at pyridine positions 3 and 5 are minimized by steric hindrance from the sulfonyl group.
Chemical Reactions Analysis
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may bind to DNA, causing DNA damage and inhibiting DNA replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Isopropyl Piperazine
The primary structural distinction lies in the piperazine substituent:
| Property | 4-Ethylpiperazine Analog (Target Compound) | 4-Isopropylpiperazine Analog (CAS 1352499-36-5) |
|---|---|---|
| Alkyl Group Size | Smaller (ethyl) | Larger (isopropyl) |
| Lipophilicity (logP) | Lower | Higher |
| Steric Hindrance | Reduced | Increased |
The ethyl group enhances solubility in polar solvents compared to the isopropyl analog, which may improve bioavailability in pharmaceutical applications or solubility in agrochemical formulations .
Functional Group Comparison: Thiol vs. Sulfonylurea/Ester
The target compound’s thiol (-SH) group contrasts with sulfonylurea (e.g., cyclosulfamuron) or ester (e.g., halosulfuron-methyl) moieties in pesticidal analogs ():
The thiol group may confer unique redox activity or metal-binding properties, differentiating it from urea/ester-based agrochemicals .
Molecular Weight and Pharmacokinetics
The target compound’s molecular weight (~328–335 g/mol) is smaller than pesticidal sulfonylureas like halosulfuron-methyl (MW 468.91 g/mol, ).
Structural Analogs in Agrochemicals
- Halosulfuron-methyl () : Contains a pyrimidinyl-sulfonylurea group. While both the target compound and halosulfuron-methyl have sulfonamide linkages, the latter’s urea bridge and methyl ester make it more selective for acetolactate synthase (ALS) inhibition in weeds.
- Cyclosulfamuron () : Features a pyrimidinyl-sulfonylurea structure, emphasizing the prevalence of urea moieties in herbicidal activity.
Biological Activity
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a heterocyclic compound that combines a pyridine ring with a chloro group, a sulfonyl moiety, and a thiol group. The presence of the 4-ethylpiperazine substituent enhances its solubility and potential biological activity. This compound has garnered interest due to its unique structural features and potential applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 321.9 g/mol. Its structure includes:
| Property | Value |
|---|---|
| CAS Number | 1352516-01-8 |
| Molecular Weight | 321.9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Initial assessments suggest that it may possess antimicrobial properties, potentially effective against various pathogens.
- Cytotoxicity : The compound has shown low cytotoxicity in vitro, making it a candidate for further development in drug formulation, particularly for conditions like leishmaniasis and Chagas disease .
- Enzyme Inhibition : The thiol group suggests potential reactivity in redox reactions, which could lead to inhibition of specific enzymes involved in disease processes.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial. Interaction studies focus on its binding affinity to target proteins and its mechanism of action. Notably, the compound's sulfonamide and thiol functionalities may confer unique biological activities not found in other similar compounds.
Case Studies
Recent research has highlighted the potential applications of this compound:
- Anticancer Properties : In vitro studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Research into related compounds has shown potential neuroprotective effects, suggesting that this compound could influence neurodegenerative pathways .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Combination of pyridine with sulfonamide and thiol; potential allosteric modulator |
| Benzimidazole Derivatives | Structure | Known for anticancer properties; lacks piperazine |
| D3 Dopamine Receptor Agonists | Structure | Exhibits selectivity towards dopamine receptors; different core structure |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridine-4-thiol?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of the sulfonyl, piperazine, and thiol groups. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350-1150 cm⁻¹) and thiol (S-H stretch at ~2550-2600 cm⁻¹). X-ray crystallography can resolve crystal packing and bond angles for absolute configuration .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing. Use fume hoods and PPE (gloves, lab coat, goggles) to minimize exposure .
- Waste Disposal : Segregate waste containing sulfonated or thiol derivatives and consult certified hazardous waste disposal services to avoid environmental contamination .
Q. How can chromatographic techniques separate this compound from reaction byproducts?
- Approach : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Adjust pH to 3-4 to enhance peak resolution. Thin-layer chromatography (TLC) with silica gel plates and UV visualization at 254 nm can monitor reaction progress .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Strategies :
- Catalysis : Employ p-toluenesulfonic acid (p-TsOH) as a catalyst for sulfonylation steps, which enhances reaction efficiency under mild conditions .
- Intermediate Purification : Isolate the sulfonyl-piperazine intermediate via recrystallization in ethanol/water (1:1) before coupling with the pyridine-thiol moiety .
- Microwave-Assisted Synthesis : Reduce reaction time by 40-60% while maintaining >90% purity, as demonstrated for analogous sulfonamide derivatives .
Q. What computational tools predict the compound’s drug-likeness and bioavailability?
- Methods :
- ADMET Prediction : Use SwissADME or QikProp to assess Lipinski’s Rule of Five, aqueous solubility (LogS), and blood-brain barrier permeability.
- Docking Studies : Molecular docking with AutoDock Vina can screen for interactions with targets like kinase enzymes or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding capacity .
Q. How does the thiol group influence coordination chemistry in metal complexes?
- Insights : The pyridine-4-thiol moiety acts as a bridging ligand, forming stable complexes with transition metals (e.g., Co(II), Cu(II)). These complexes exhibit luminescent properties and potential anticancer activity by inducing oxidative stress in cancer cells. XANES/EXAFS studies can elucidate metal-thiol bonding dynamics .
Q. How to resolve contradictions in reported biological activity data?
- Analytical Framework :
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin.
- Metabolite Screening : Use LC-MS to identify degradation products that may confound bioactivity results. For example, oxidation of the thiol group to disulfide can reduce efficacy .
Methodological Considerations Table
Key Research Gaps and Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
